
Collismycin A
説明
Historical Context of Discovery and Early Characterization
The discovery of Collismycin A dates back to the early 1990s, emerging from systematic screening programs aimed at identifying novel antibiotics from microbial sources.
This compound was first reported in 1994 by Japanese researchers. bioaustralis.com It was initially identified and referred to by the designation SF 2738A. bioaustralis.comcaymanchem.com Concurrently, it was also named this compound. google.comgoogle.com Another related compound, Collismycin B, was also identified at this time. bioaustralis.comgoogle.com The initial discovery highlighted its potential as a non-steroidal inhibitor of dexamethasone binding to the glucocorticoid receptor. bioaustralis.comgoogle.comgoogle.comnpatlas.org
The original producer of this compound was identified as a strain of the bacterial genus Streptomyces. bioaustralis.comcaymanchem.comgoogle.comgoogle.com Specifically, it was isolated from the culture broth of Streptomyces sp. strain SF2738. google.comgoogle.com Another producing strain, Streptomyces sp. CS40, has also been documented. researchgate.net While initially found in common microbial habitats like soil, subsequent research has identified other sources. frontiersin.orgnih.gov For instance, Streptomyces globisporus isolated from the intestinal tract of the American cockroach (Periplaneta americana) has also been shown to produce this compound. frontiersin.orgnih.gov
Initial Isolation and Naming Conventions
Classification within Natural Product Families
This compound is categorized within well-established families of natural products based on its chemical structure. Its core framework is a 2,2'-bipyridine, a heterocyclic scaffold known for its metal-chelating properties. researchgate.netnih.gov This places it within the broader 2,2'-bipyridyl family of natural products. researchgate.netnih.gov
Structurally, it is also considered a member of the caerulomycin class of antibiotics, which are characterized by the same 2,2'-bipyridyl core. bioaustralis.com From a biosynthetic perspective, this compound is classified as a hybrid polyketide-nonribosomal peptide (PKS-NRPS), indicating its formation through a pathway that combines elements of both polyketide synthesis and non-ribosomal peptide synthesis. researchgate.netnih.govresearchgate.net
Overview of Research Significance in Chemical Biology and Drug Discovery
This compound is a molecule of considerable interest in both chemical biology and drug discovery due to its wide range of biological effects. caymanchem.com Early studies reported its weak to moderate antibacterial and antifungal activities. bioaustralis.comgoogle.com
Subsequent research has unveiled more potent and specific activities. It has demonstrated significant antiproliferative effects against various human cancer cell lines, including lung, colon, and cervical cancer cells. caymanchem.com This anticancer activity is linked to its function as a specific iron chelator. researchgate.netnih.gov By binding to iron ions, this compound disrupts iron-dependent cellular processes, such as the glycolytic pathway, leading to the inhibition of cancer cell growth. caymanchem.comresearchgate.netnih.gov
Furthermore, this compound has been identified as a potent neuroprotective agent, showing the ability to protect neuronal cells from oxidative stress-induced death. bioaustralis.comgoogle.com This has sparked interest in its potential as a lead compound for developing treatments for neurodegenerative disorders. google.comresearchgate.net The biosynthesis of this compound has also been a focus of research, with efforts to engineer the biosynthetic pathway to create novel analogs with improved or different biological activities. researchgate.netnih.govresearchgate.net This work highlights its utility as a scaffold for generating new chemical entities for therapeutic applications. bioaustralis.comresearchgate.net
特性
IUPAC Name |
(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-OVCLIPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-24-6 | |
Record name | Collismycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis of Collismycin a
Producer Organisms and Strain Identification
Identification of Key Streptomyces Species
The production of Collismycin A is primarily attributed to bacteria belonging to the genus Streptomyces, a group renowned for its prolific production of diverse secondary metabolites. frontiersin.org Specific strains identified as producers include Streptomyces sp. CS40, which was instrumental in the initial characterization of the biosynthetic pathway. researchgate.netnih.gov Another identified producer is Streptomyces globisporus WA5-2-37, which was isolated from the intestinal tract of the American cockroach, Periplaneta americana. nih.gov This particular strain was found to produce both this compound and Actinomycin X2. nih.gov Furthermore, genome sequencing of Streptomyces griseus SCSIO PteL053, associated with the marine gastropod mollusk Planaxis sp., revealed a gene cluster with high similarity to the this compound biosynthetic gene cluster from Streptomyces sp. CS40. mdpi.com
Environmental and Biological Niches of Producers
The identified producers of this compound inhabit a range of ecological niches, highlighting the widespread distribution of these biosynthetic capabilities in Streptomyces. They have been isolated from both terrestrial and marine environments. researchgate.netnih.gov For instance, Streptomyces sp. CS40 is a soil-dwelling bacterium, a common habitat for this genus. frontiersin.org In contrast, the isolation of producing strains from marine invertebrates, such as a gastropod mollusk and the intestinal tract of an insect, suggests a role for this compound in symbiotic relationships or competitive interactions within these specific microenvironments. nih.govmdpi.commdpi.com The constant competition for resources in these niches likely drives the evolution of such potent bioactive compounds. mdpi.com
Biosynthetic Gene Cluster Elucidation
The biosynthesis of this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC), referred to as the clm cluster. researchgate.net
Genetic Organization and Annotation of the clm Cluster
The clm gene cluster from Streptomyces sp. CS40 spans a significant DNA region of 46.7 kb and contains 27 open reading frames (ORFs). researchgate.net Of these, 23 have been implicated in the biosynthesis of this compound. researchgate.net A similar cluster, designated cls, was identified in Streptomyces griseus SCSIO PteL053 and showed 81% gene sequence similarity to the clm cluster. The cls cluster contains 49 ORFs, with 41 believed to be involved in the biosynthesis of related compounds. mdpi.com The organization of these genes within the cluster is crucial for their coordinated expression and the sequential assembly of the this compound molecule.
Identification of Core Biosynthetic Genes (PKS/NRPS Hybrid)
The core of the this compound biosynthetic machinery is a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. researchgate.netresearchgate.netoup.com This hybrid system is responsible for assembling the foundational 2,2'-bipyridine core of the molecule. researchgate.netnih.gov Key genes in this process include clmN1 and clmN2 (and their homologs clsN1 and clsN2), which encode NRPS modules. mdpi.com Specifically, the assembly involves the incorporation of picolinic acid, a malonate unit, and cysteine. mdpi.comresearchgate.net The biosynthesis is initiated with picolinic acid, which is derived from L-lysine. researchgate.netnih.gov The PKS module is responsible for the extension with a malonate unit, while the NRPS components incorporate cysteine. mdpi.com
Characterization of Ancillary and Modifying Enzymes
Beyond the core PKS/NRPS enzymes, the clm gene cluster encodes a variety of ancillary and modifying enzymes that are essential for the maturation of the this compound molecule. These enzymes perform crucial tailoring steps.
A flavin-dependent monooxygenase, ClmM , is implicated in the late-stage formation of the oxime group. researchgate.netresearchgate.net Deletion of the clmM gene results in the accumulation of an N-acetylamine shunt product, confirming its role in this critical oxidation step. researchgate.net The cls cluster in S. griseus also contains a homolog, clsM, which is a putative FAD-dependent oxidoreductase and monooxygenase. mdpi.com
Other important enzymes include:
ClmAT (or ClsAT) : A putative aminotransferase belonging to the class III family of pyridoxal-phosphate-mediated enzymes, which is involved in the formation of the oxime group. mdpi.com
ClmD2 (or ClsD2) : A dehydrogenase that oxidizes a hydroxymethyl group to an aldehyde, a necessary step for the subsequent action of the aminotransferase. researchgate.netmdpi.com
ClmG1/ClmG2 (or ClsG1/ClsG2) : These are two dehydrogenase components that show homology to enzymes involved in carboxylic acid reduction. researchgate.net
ClmT : A putative type II thioesterase. mdpi.com
The biosynthesis is also under the control of regulatory genes within the cluster. ClmR1 , a TetR-family regulator, acts as a repressor, while ClmR2 , a LuxR-family regulator, functions as an activator of the biosynthetic pathway. researchgate.netnih.gov The expression of these regulatory genes, and consequently the production of this compound, is influenced by environmental factors such as iron concentration. researchgate.netnih.gov
Enzymatic Mechanisms and Pathway Intermediates
The biosynthesis of this compound is a complex process orchestrated by a series of specialized enzymes that assemble and modify the molecule from simple precursors. This pathway involves a hybrid enzymatic system and several discrete tailoring enzymes that work in concert to construct the final intricate structure.
Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Assembly Line Logic
This compound is classified as a hybrid polyketide-nonribosomal peptide, reflecting its origin from a sophisticated enzymatic assembly line that combines features of both Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS). nih.gov This machinery is responsible for the stepwise construction of the core molecular skeleton. The biosynthesis of collismycins involves a head-to-tail homologous NRPS/PKS/NRPS system. oup.com
The assembly process is initiated by the incorporation of picolinic acid as the starter unit, which ultimately forms the unmodified Ring B of the 2,2′-bipyridine structure. nih.govwindows.net The assembly line then catalyzes the incorporation of extender units, including malonyl-CoA, L-cysteine, and L-leucine, in a programmed sequence. nih.govresearchgate.netresearchgate.net The modular synthases responsible for this assembly in the collismycin (col) gene cluster include ColA1a, ColA1b, ColA2, and ColA3. nih.govresearchgate.net These are homologous to the CaeA1, CaeA2, and CaeA3 enzymes found in the caerulomycin biosynthetic pathway. nih.govresearchgate.net
The logic of the assembly line follows a non-iterative, co-linearity rule where specific domains within the larger enzyme modules are responsible for distinct catalytic steps. oup.com An acyltransferase (AT) domain selects the malonyl extender unit, while adenylation (A) domains select the specific amino acid precursors (L-cysteine and L-leucine). researchgate.net These precursors are tethered to peptidyl carrier protein (PCP) or acyl carrier protein (ACP) domains, where the chain elongation and modification reactions occur. nih.govwindows.netresearchgate.net
Enzyme/Module | Type | Function in Assembly Line |
ColA1a/ColA1b | NRPS | Activates and loads the picolinic acid starter unit. oup.comresearchgate.net |
ColA2 | PKS-NRPS Hybrid | Incorporates a malonyl-CoA extender unit (PKS module) and an L-cysteine residue (NRPS module). nih.govwindows.net |
ColA3 | NRPS | Incorporates an L-leucine residue at the end of the assembly line. nih.govresearchgate.net |
ClmT | Type II Thioesterase | Believed to release the growing chain from the NRPS/PKS machinery. mdpi.com |
Formation of the 2,2′-Bipyridine Core Scaffold
The formation of the signature 2,2′-bipyridine (2,2′-BiPy) core of this compound is a remarkable feat of enzymatic catalysis, sharing a common paradigm with the biosynthesis of the related caerulomycin antibiotics. acs.org The process is catalyzed by the unique hybrid PKS-NRPS assembly line. researchgate.netresearchgate.net
The pathway begins with the loading of picolinic acid, which forms one of the two pyridine rings. nih.gov The PKS module of ColA2 then adds a two-carbon unit derived from malonyl-CoA. nih.gov A subsequent, highly unusual step involves the atypical NRPS module of ColA2, which catalyzes the extension of the chain with L-cysteine. nih.gov This extension occurs via the formation of a C-C bond with the β-carbon of the cysteine residue, rather than the typical amide bond formation at the α-amino group. nih.gov
Following this C-C bond formation, a trans-acting flavoprotein is engaged to facilitate heterocyclization, leading to the formation of the second, substituted pyridine ring (Ring A). researchgate.netnih.gov A crucial divergence point exists in this pathway that distinguishes collismycin and caerulomycin biosynthesis. oup.comacs.org In the collismycin pathway, the sulfhydryl group from the incorporated L-cysteine residue is retained and dehydrogenated, resulting in the sulfur-containing Ring A characteristic of the collismycins. oup.comoup.com This contrasts with the caerulomycin pathway, where the sulfur group is eliminated. oup.comoup.com The assembly line provides both dethiolated and thiolated 2,2'-bipyridine intermediates through this differential processing of the sulfhydryl group. researchgate.netnih.gov
The L-leucine residue, added by ColA3, does not contribute any atoms to the final bipyridine core but plays a critical role in directing the fate of the sulfur group and advancing the correct intermediate down the biosynthetic pathway. researchgate.netnih.gov
Enzymatic Steps for Oxime Group Formation
The formation of the oxime functional group is a critical tailoring step that occurs after the assembly of the bipyridine core. researchgate.netresearchgate.net This transformation involves a series of discrete enzymatic reactions that modify a nascent carboxyl group. oup.com
The biosynthetic pathway proposes that after the 2,2′-bipyridine core is assembled with the terminal L-leucine residue, this "auxiliary" amino acid is removed by the action of an amidohydrolase, such as ClmAH. mdpi.comresearchgate.net This hydrolysis step exposes a carboxylic acid group at the C6 position. mdpi.comresearchgate.net This carboxylate is then subjected to a series of modifications. The process includes the reduction of the nascent carboxylate group to an aldehyde, followed by a transamination reaction to introduce a nitrogen atom, and finally, oxidation to yield the characteristic oxime functionality common to both collismycins and caerulomycins. oup.com Several enzymes encoded within the clm gene cluster, including a dehydrogenase, an aminotransferase, and an oxidoreductase/monooxygenase, are essential for this conversion. mdpi.comresearchgate.net
Role of Specific Enzymes (e.g., ClmAT, ClmD2, ClmM) in Biotransformations
The tailoring phase of this compound biosynthesis relies on the precise action of several enzymes to install the final functional groups. Genetic and biochemical studies have shed light on the roles of specific enzymes encoded by the clm gene cluster. mdpi.comresearchgate.net
ClmD2 : This enzyme is a dehydrogenase. mdpi.comresearchgate.net Homologs like ClsD2 are essential for the oxidation of a hydroxymethyl group to an aldehyde. mdpi.comresearchgate.net This aldehyde is the necessary substrate for the subsequent transamination step in the formation of the oxime group. mdpi.comresearchgate.net
ClmAT : Identified as a putative aminotransferase, ClmAT belongs to the class III family of pyridoxal-phosphate (PLP)-dependent enzymes. mdpi.comresearchgate.net Its primary role is to catalyze a transamination reaction, transferring an amino group to the aldehyde generated by ClmD2. mdpi.comresearchgate.net This step is crucial for introducing the nitrogen atom required for the oxime moiety. mdpi.comresearchgate.net
ClmM : This enzyme is a putative FAD-dependent oxidoreductase and monooxygenase. mdpi.comresearchgate.net While its precise mechanism is not fully elucidated, it is believed to be important for the final steps of constructing the oxime group, likely by catalyzing the oxidation of the intermediate formed by ClmAT. mdpi.comresearchgate.net
Enzyme | Homologous Protein | Proposed Function |
ClmAT | ClsAT | Putative aminotransferase involved in oxime group formation via a PLP-dependent transamination. mdpi.comresearchgate.net |
ClmD2 | ClsD2 | Dehydrogenase that oxidizes a hydroxymethyl group to an aldehyde, preparing the substrate for ClmAT. mdpi.comresearchgate.net |
ClmM | ClsM | Putative FAD-dependent oxidoreductase/monooxygenase that likely catalyzes the final oxidation step to form the oxime. mdpi.comresearchgate.net |
Branching Pathways and Shunt Product Generation
Like many microbial secondary metabolic pathways, the biosynthesis of this compound is not perfectly linear and can lead to the formation of shunt products. These are molecules that arise when intermediates are diverted from the main biosynthetic route, often due to enzymatic side reactions or the inactivation of a downstream enzyme. researchgate.net
The generation of shunt products has been observed through gene inactivation studies. For instance, the inactivation of the gene clmM1, which encodes a putative S-methyltransferase, in Streptomyces sp. CS40 led to the accumulation of a shunt product identified as collismycin SN. acs.org This suggests that S-methylation is a key step in the maturation of the final product and that its absence diverts the pathway. acs.org Another shunt product, collismycin DS, has also been reported. researchgate.net
The existence of these branching pathways highlights the complexity of the biosynthetic network. In some related pathways, such as that for caerulomycin, dedicated enzymes exist to salvage and recycle shunt products back into the main pathway. researchgate.netrsc.org For example, the flavoenzyme CrmK in the caerulomycin pathway can oxidize an alcohol shunt product back to an aldehyde, allowing it to be re-processed by downstream enzymes. rsc.org While not explicitly detailed for the collismycin pathway, the function of enzymes like ClsD2 in recovering shunt products has been suggested, indicating that mechanisms may exist to minimize metabolic waste and redirect intermediates toward the intended final product. researchgate.net
Regulation of this compound Biosynthesis
The production of this compound in Streptomyces sp. CS40 is tightly controlled by a sophisticated regulatory network that responds to environmental cues, particularly the concentration of iron. nih.govbocsci.com This regulation is primarily managed by two pathway-specific regulatory genes identified within the collismycin gene cluster: clmR1 and clmR2. nih.govresearchgate.net
ClmR2 : This gene encodes a transcriptional activator belonging to the LuxR family. nih.govbocsci.com Overexpression of clmR2 leads to a significant (fourfold) increase in this compound production, while its inactivation completely abolishes biosynthesis. nih.govresearchgate.net Expression analyses have confirmed that ClmR2 positively controls the transcription of most of the biosynthetic genes within the cluster. nih.gov
ClmR1 : This gene encodes a repressor protein from the TetR family. nih.govbocsci.com Inactivation of clmR1 results in a moderate increase in this compound yield and an earlier onset of production. researchgate.net ClmR1 exerts its inhibitory effect by negatively regulating its own expression and, more importantly, the expression of the activator gene clmR2. nih.gov
A higher level of regulation is imposed by the availability of iron in the culture medium. nih.gov High concentrations of iron inhibit the biosynthesis of this compound. dntb.gov.ua This effect is mediated through the repression of clmR2 transcription, which in turn shuts down the expression of the biosynthetic genes. nih.govbocsci.com This regulatory model integrates iron as a key environmental signal controlling the production of this compound. nih.gov
Regulatory Gene | Protein Family | Role | Effect of Inactivation | Regulation by Iron |
clmR1 | TetR | Repressor | Moderate increase in production. nih.govresearchgate.net | Activated by high iron levels. researchgate.net |
clmR2 | LuxR | Activator | Abolished production. nih.govresearchgate.net | Repressed by high iron levels. nih.govdntb.gov.ua |
Transcriptional Regulatory Elements (e.g., ClmR1, ClmR2)
Within the this compound gene cluster in Streptomyces sp. CS40, two pathway-specific transcriptional regulators have been identified as crucial for controlling biosynthesis: ClmR1 and ClmR2. bocsci.comnih.gov These regulators belong to well-known families of DNA-binding proteins and exert opposing effects on the expression of the biosynthetic genes.
In contrast, ClmR2 belongs to the LuxR family of transcriptional regulators and acts as a positive regulator, or an activator, of this compound biosynthesis. bocsci.comnih.govresearchgate.net Experimental evidence strongly supports this role. Inactivation of the clmR2 gene completely abolished the production of this compound. bocsci.comnih.gov Conversely, the overexpression of clmR2 led to a significant, fourfold increase in the production yields of the antibiotic. bocsci.comnih.govresearchgate.net These findings underscore the essential role of ClmR2 in activating the biosynthetic pathway. Homologs of these regulatory genes, such as clsR1 and clsR2, have been identified in other producing organisms like Streptomyces griseus, indicating a conserved regulatory mechanism. mdpi.com
The functional characteristics of these regulatory elements are summarized in the table below.
Regulatory Element | Protein Family | Function | Effect of Inactivation | Effect of Overexpression |
ClmR1 | TetR-family | Repressor | Moderate increase in yield, early onset of production. bocsci.comresearchgate.net | Not reported |
ClmR2 | LuxR-family | Activator | Abolished biosynthesis. bocsci.comresearchgate.net | Fourfold increase in yield. bocsci.comresearchgate.net |
Molecular Mechanisms of Transcriptional Control
The molecular control of this compound biosynthesis integrates the actions of the ClmR1 and ClmR2 regulators with the environmental signal of iron availability. bocsci.com Expression analyses in the wild-type strain and in mutant strains lacking clmR1 or clmR2 have elucidated the regulatory cascade.
The activator, ClmR2, has been shown to positively control the expression of most of the genes within the this compound cluster. bocsci.comresearchgate.net The repressor, ClmR1, exerts its control by negatively regulating the transcription of both its own gene (clmR1) and, crucially, the activator's gene (clmR2). bocsci.comnih.govresearchgate.net
Iron levels impose a higher level of control on this system. High concentrations of iron in the environment lead to the repression of clmR2 transcription. bocsci.comnih.gov This effectively shuts down the primary activator of the biosynthetic pathway, leading to the observed inhibition of this compound production. bocsci.com It has also been proposed that high iron levels may lead to the activation of the repressor gene clmR1. researchgate.net This dual effect—repressing the activator and potentially activating the repressor—provides a robust mechanism for halting production when iron is plentiful.
A proposed regulatory model can be summarized as follows:
Low Iron Conditions: The repressor ClmR1 is less active, allowing for the transcription of the activator gene clmR2. ClmR2 then turns on the expression of the this compound biosynthetic genes, leading to the production of the compound, which may act as a siderophore to scavenge for iron.
High Iron Conditions: The presence of abundant iron leads to the repression of the activator gene clmR2. bocsci.comnih.gov This removes the positive stimulus for the biosynthetic gene cluster, and this compound production ceases. The repression of clmR2 is the main mechanism by which iron controls the pathway. bocsci.com
This integrated model demonstrates a sophisticated interplay between pathway-specific regulators and environmental signals to control the production of a specialized metabolite.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches
The total synthesis of Collismycin A has been a subject of investigation, with various routes developed to construct its unique 2,2'-bipyridyl core.
Early Synthetic Routes and Methodological Development
An early and notable synthesis of this compound was reported by Trécourt et al. in 1998. google.comgoogle.com This approach commenced with 2,2'-bipyridine N-oxide. google.com A key sequence involved the functionalization at the C-4 and C-6 positions, leading to the formation of 6-bromo-4-methoxy-2,2'-bipyridines. google.com A subsequent metalation reaction was employed to introduce a methylthio group at the C-5 position. google.com The synthesis culminated in the substitution of the bromine atom at C-6 with a formyl group, which was then reacted with hydroxylamine to yield this compound. google.comgoogle.com
The initial steps of this pathway start from 4-methoxy-2,2'-bipyridine N-oxide, which can be prepared from 2,2'-bipyridine through a known three-step sequence. google.comgoogle.com The functionalization at the C-6 position is achieved via metalation using LDA at low temperatures, followed by the introduction of a bromine atom using BrCN to give a bromine N-oxide intermediate. google.com This intermediate is subsequently reduced with PBr3 to afford 6-bromo-4-methoxy-2,2'-bipyridine. google.com
Advanced Strategies for Scaffold Construction
More recent synthetic strategies have focused on improving the efficiency and scalability of this compound synthesis. One such advanced approach involves a bromine-lithium exchange on a functionalized bipyridine scaffold. google.comgoogle.com The use of a BuLi-TMEDA chelate facilitates this exchange, and the resulting lithium derivative is quenched with DMF to introduce the aldehyde functionality at C-6. google.comgoogle.com The final step remains the reaction of this aldehyde with hydroxylamine to furnish this compound. google.comgoogle.com An efficient synthetic process has been developed that avoids chromatographic steps, which improves the cost-effectiveness and facilitates large-scale production. acs.org
Biosynthetic Engineering and Mutasynthesis for Analog Generation
The elucidation of the this compound biosynthetic gene cluster from Streptomyces sp. CS40 has opened avenues for generating novel analogs through genetic manipulation. rsc.orgresearchgate.net This hybrid polyketide-nonribosomal peptide is assembled by a complex enzymatic machinery. researchgate.netnih.gov
Targeted Gene Inactivation for Pathway Diversion
Researchers have successfully employed targeted gene inactivation to alter the biosynthetic pathway and produce novel this compound derivatives. researchgate.netnih.gov By creating insertional inactivation mutants in the gene cluster, the natural biosynthetic pathway can be blocked, leading to the accumulation of intermediates or shunt products. researchgate.net For instance, the inactivation of a gene coding for a lysine 2-aminotransferase in Streptomyces sp. CS40 resulted in a mutant unable to produce this compound. researchgate.netnih.gov This strategy, combined with biocatalysis, has led to the generation of twelve collismycin analogs with modifications in the second pyridine ring. researchgate.netnih.gov One of these analogs, Collismycin H, exhibited improved neuroprotective activity against oxidative stress in a zebrafish model compared to the parent compound. nih.gov
Precursor-Directed Biosynthesis (e.g., Picolinic Acid Analog Feeding)
Precursor-directed biosynthesis is a powerful technique that involves feeding structural analogs of a natural precursor to a mutant strain that is blocked in the biosynthesis of that precursor. researchgate.netnih.gov In the case of this compound, early studies suggested that picolinic acid, derived from lysine, is a key biosynthetic precursor. rsc.org
A mutant of Streptomyces sp. CS40, with an inactivated lysine 2-aminotransferase gene, was unable to synthesize this compound. researchgate.netnih.gov However, its production was restored upon feeding picolinic acid to the culture medium. researchgate.netnih.gov By feeding this mutant with various picolinic acid analogs, researchers successfully generated new this compound derivatives. researchgate.netnih.gov For example, feeding with 4-methylpicolinic acid and 6-methylpicolinic acid resulted in the production of two new analogs with a methyl group at the 4- and 6-positions of the first pyridine ring, respectively. researchgate.netnih.gov Both of these new compounds demonstrated effective neuroprotective activity. nih.gov
Combinatorial Biosynthesis for Structural Diversity
Combinatorial biosynthesis, which involves the combination of genetic engineering and biocatalysis, has been utilized to expand the chemical diversity of the Collismycin scaffold. rsc.org This approach has led to the generation of a library of fifteen different derivatives with modifications in both pyridine rings of this compound. rsc.org While none of these analogs showed enhanced cytotoxicity, two displayed better neuroprotective activity in a zebrafish model. rsc.org This highlights the potential of combinatorial biosynthesis to generate analogs with improved therapeutic properties. rsc.org
Biocatalytic Modifications and Semi-Synthesis
Biocatalysis offers a powerful and environmentally conscious approach to modifying complex natural products like this compound. By leveraging the specificity of enzymes, new analogs can be generated under mild conditions, often with high selectivity and yield, avoiding the need for harsh chemical reagents and protecting group strategies.
The generation of this compound analogs through enzymatic processes has been successfully achieved using a combination of genetic engineering and biotransformation. One prominent strategy involves the insertional inactivation of genes within the collismycin biosynthetic gene cluster in the producing organism, Streptomyces sp. CS40. This approach has led to the creation of mutant strains that accumulate biosynthetic intermediates or are unable to produce the final compound. researchgate.netnih.gov
For instance, researchers have generated twelve different collismycin analogs by modifying the second pyridine ring of the molecule through a combination of insertional inactivation and biocatalysis. researchgate.netnih.gov Another successful approach involved the targeted inactivation of the gene encoding a lysine 2-aminotransferase. nih.gov This enzyme is crucial for the biosynthesis of picolinic acid, a key precursor for the first pyridine ring of this compound. The resulting mutant was unable to synthesize this compound but could have its production restored by supplying exogenous picolinic acid. nih.gov By feeding this mutant various analogs of picolinic acid, researchers were able to produce two new derivatives of this compound with methyl groups introduced at the 4- and 6-positions of the first pyridine ring. nih.gov
These semi-synthetic approaches, which combine the mutasynthesis of engineered strains with the biotransformation of supplied precursors, highlight the flexibility of the biosynthetic machinery and provide a valuable platform for generating structural diversity. rsc.org
A noteworthy example of biocatalytic modification is the use of laccase enzymes to transform this compound and its derivatives. researchgate.netentrechem.com Laccases are multi-copper oxidases that can catalyze oxidation reactions using environmentally benign aerial oxygen as the oxidant. researchgate.net
Researchers have developed an efficient and green method for the oxidation of collismycin precursors using a laccase from Trametes versicolor (TvL) in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mediator. researchgate.netresearchgate.net This reaction, conducted in an aqueous medium under mild conditions, efficiently converts various collismycin derivatives into novel compounds bearing a carboxylic acid moiety, with excellent yields ranging from 85% to 95%. researchgate.netresearchgate.net
This biocatalytic system is capable of two significant transformations: the oxidation of a benzylic hydroxyl group and, more remarkably, the direct conversion of an aldoxime group into a carboxylic acid. researchgate.net The laccase-mediated conversion of an aldoxime to a carboxylic acid was a novel discovery and is proposed to occur in two steps: an initial disproportionation of the oxime into the corresponding aldehyde, followed by the oxidation of this transient aldehyde to the final carboxylic acid. rsc.org This enzymatic cleavage of oximes represents a significant advancement in biocatalysis. researchgate.net
Table 1: Laccase-Catalyzed Biotransformation of Collismycin Derivatives This table is interactive. Click on headers to sort.
Precursor Compound | Transformation Type | Product | Yield (%) | Reference |
---|---|---|---|---|
This compound (85) | Aldoxime to Carboxylic Acid | Carboxylic Acid (91) | 85-95 | researchgate.net |
Collismycin Analog (86) | Aldoxime to Carboxylic Acid | Carboxylic Acid (91) | 85-95 | researchgate.net |
Collismycin Analog (87) | Aldoxime to Carboxylic Acid | Carboxylic Acid (92) | 85-95 | researchgate.net |
Collismycin Analog (88) | Aldoxime to Carboxylic Acid | Carboxylic Acid (92) | 85-95 | researchgate.net |
Collismycin Analog (89) | Benzylic Hydroxyl Oxidation | Carboxylic Acid (93) | 85-95 | researchgate.net |
Enzymatic Transformations of this compound and Analogs
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
The synthesis of various this compound analogs has been instrumental in elucidating the structure-activity relationships (SAR) of this class of compounds. These studies reveal how specific structural modifications influence biological activities, including cytotoxicity, antibacterial effects, and neuroprotection.
The 2,2'-bipyridyl core is a defining feature of collismycins and is critical for their biological function, largely due to its ability to chelate metal ions like iron. nih.govmdpi.com Modifications to both pyridine rings have been shown to significantly alter the activity profile of the parent compound. rsc.org
Modifications to the Second Pyridine Ring: Through genetic engineering and biocatalysis, twelve analogs were created with structural changes to the second pyridine ring. researchgate.netnih.gov SAR studies of these compounds revealed that none possessed greater cytotoxic activity than the parent this compound. researchgate.netnih.gov However, this loss of cytotoxicity was accompanied by a gain of a different function: several analogs exhibited neuroprotective properties. researchgate.netnih.gov One such analog, Collismycin H, showed superior neuroprotection against oxidative stress in a zebrafish model compared to this compound, while also having very poor cytotoxic activity—a highly desirable trait for a neuroprotective agent. researchgate.netnih.gov
Modifications to the First Pyridine Ring: Using a mutasynthetic approach, derivatives with methyl groups at the 4- and 6-positions of the first pyridine ring were generated. nih.gov Both of these compounds demonstrated effective neuroprotective action against an oxidative stress inducer in a zebrafish model. nih.gov Notably, one of these methylated analogs displayed higher neuroprotectant activity than both this compound and the control compound, lipoic acid. nih.gov
These findings underscore that the bipyridyl scaffold can be tuned to favor different biological outcomes. While the core structure is retained, substitutions on either pyridine ring can pivot the compound's primary activity away from cytotoxicity and towards neuroprotection.
Specific functional groups attached to the bipyridyl core play distinct and sometimes divergent roles in determining the biological effects of collismycins.
The Aldoxime Group: The aldoxime functional group is generally considered important for the antibacterial activity of 2,2'-bipyridine natural products. biorxiv.org However, its role is nuanced. For example, Collismycin C, which lacks the aldoxime group present in this compound, has poor antimicrobial and cytotoxic activities. nih.gov Despite this, Collismycin C was identified as a potent inhibitor of Staphylococcus aureus biofilm formation, a property not observed with the aldoxime-containing Collismycin B (an isomer of A). nih.gov This suggests that the antibacterial and antibiofilm mechanisms of action have different structural requirements. nih.gov
The Hydroxyl Group: The presence and position of hydroxyl groups on the bipyridyl rings are thought to be critical for antibiofilm activity against S. aureus. nih.gov
Iron Chelation: The ability of the bipyridyl structure to chelate iron is a key mechanism of action. The antiproliferative effect of this compound on cancer cells is inhibited by the addition of iron ions. caymanchem.com Similarly, the antibiofilm activity of Collismycin C was attributed to its iron-chelating properties, which interfere with a process essential for biofilm development. nih.govmdpi.com
The collective SAR data indicate that it is possible to decouple the cytotoxic properties of collismycins from their neuroprotective or antibiofilm activities through targeted structural modifications. The generation of analogs like Collismycin H (with enhanced neuroprotection and low cytotoxicity) and Collismycin C (with potent antibiofilm activity but low cytotoxicity) demonstrates the potential to develop specialized therapeutic agents from the collismycin scaffold. researchgate.netnih.gov
Table 2: Structure-Activity Relationship (SAR) of Key Collismycin Analogs This table is interactive. Click on headers to sort.
Compound | Key Structural Feature(s) | Primary Biological Activity Noted | Cytotoxicity | Reference |
---|---|---|---|---|
This compound | Aldoxime group on 2nd pyridine ring | Cytotoxic, Antibacterial, Neuroprotective | High | researchgate.netcaymanchem.com |
Collismycin C | Lacks aldoxime group, has hydroxyl group | Potent S. aureus antibiofilm agent | Low | nih.gov |
Collismycin H | Modified 2nd pyridine ring | Enhanced neuroprotection | Very Poor | researchgate.netnih.gov |
4-Methylcollismycin | Methyl group on 1st pyridine ring | Neuroprotective | Not specified | nih.gov |
| 6-Methylcollismycin | Methyl group on 1st pyridine ring | Enhanced neuroprotection | Not specified | nih.gov |
Mechanistic Investigations of Biological Activity
Molecular Target Identification and Binding Characterization
The initial steps in unraveling the mechanism of action of a bioactive compound involve identifying its molecular target and characterizing the nature of their interaction. For Collismycin A, a combination of advanced proteomic techniques and biochemical assays has shed light on its primary mode of action.
Proteomic Profiling Approaches (e.g., ChemProteoBase)
A key breakthrough in identifying the molecular target of this compound came from the application of ChemProteoBase, a proteome-based drug target identification system. researchgate.netnih.govresearchgate.net This indirect approach analyzes the changes in the intracellular proteome of cells upon treatment with a compound. researchgate.net In the case of this compound, HeLa cells were treated with the compound, and the resulting protein expression changes were analyzed using two-dimensional fluorescence differential gel electrophoresis (2D-DIGE). researchgate.net
The proteomic profile of this compound-treated cells was then compared to a database of profiles generated from cells treated with 134 well-characterized small molecules. researchgate.net Hierarchical cluster analysis revealed that the proteomic signature of this compound was most closely clustered with that of di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), a known iron chelator. researchgate.netnih.govresearchgate.net This strong correlation strongly suggested that this compound's primary mechanism of action is iron chelation. researchgate.netresearchgate.net
Identification of this compound as an Iron Chelator
Building on the predictions from proteomic profiling, further experiments confirmed that this compound functions as a specific iron chelator. researchgate.netnih.gov A crucial piece of evidence came from rescue experiments. The growth-inhibitory effects of this compound on HeLa cells were completely reversed by the addition of either Fe(II) or Fe(III) ions. researchgate.netresearchgate.net In contrast, other divalent metal ions such as zinc (Zn(II)), manganese (Mn(II)), copper (Cu(II)), or magnesium (Mg(II)) did not rescue the cells from this compound-induced growth inhibition, highlighting the specificity of the chelation for iron. researchgate.netcaymanchem.comresearchgate.net
Stoichiometry and Redox State of Iron Chelation Complexes
To understand the chemical nature of the interaction between this compound and iron, further biophysical analyses were conducted. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and high-performance liquid chromatography (HPLC) analyses demonstrated that this compound binds to both ferrous (Fe(II)) and ferric (Fe(III)) ions. researchgate.netresearchgate.net The studies revealed that this compound forms a 2:1 complex with iron, meaning two molecules of this compound bind to a single iron ion. researchgate.netcaymanchem.comresearchgate.net
An important characteristic of this complex is that it is redox-inactive. researchgate.netnih.govresearchgate.net This means that the iron ion, once bound by this compound, does not participate in redox cycling. This is significant because some iron chelators can form redox-active complexes that generate reactive oxygen species (ROS) through the Fenton reaction, leading to cellular damage. The redox-inactive nature of the this compound-iron complex suggests that its biological effects are primarily due to iron deprivation rather than the generation of oxidative stress. researchgate.net In fact, studies have shown that this compound can decrease intracellular ROS levels. researchgate.net
Cellular Pathway Modulation
By sequestering intracellular iron, this compound triggers a cascade of effects on various cellular pathways that are dependent on this essential metal. These perturbations ultimately contribute to the observed anti-proliferative activity.
Effects on Glycolytic Pathway and HIF-1α Accumulation
Proteomic and transcriptomic analyses have revealed that this compound treatment significantly impacts the glycolytic pathway. researchgate.netrsc.org This is a direct consequence of the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.netdntb.gov.ua HIF-1α is a key transcription factor that is normally hydroxylated by iron-dependent prolyl hydroxylases, leading to its degradation. researchgate.net When iron is chelated by this compound, these hydroxylases are inhibited, causing HIF-1α to accumulate. researchgate.net
The accumulation of HIF-1α, in turn, upregulates the expression of several of its target genes, including those encoding glycolytic enzymes. researchgate.net Specifically, proteomic analysis showed an upregulation of key enzymes in the glycolytic pathway such as aldolase A (ALDOA), phosphoglycerate kinase 1 (PGK1), phosphoglycerate mutase 1 (PGAM1), and triosephosphate isomerase 1 (TPI1) in response to this compound treatment. rsc.org This disruption of the glycolytic pathway is a significant consequence of the iron-chelating activity of this compound. researchgate.netrsc.org
Cell Cycle Perturbation Analysis (e.g., G1 phase arrest)
A prominent effect of this compound on cancer cells is the induction of cell cycle arrest, specifically at the G1 phase. researchgate.netresearchgate.net Flow cytometry analysis of HeLa and HL-60 cells treated with this compound showed a significant increase in the proportion of cells in the G1 phase of the cell cycle. researchgate.net
This G1 arrest is associated with a marked decrease in the expression of cyclin D1, a key protein that drives the progression of the cell cycle through the G1 phase. researchgate.netresearchgate.net Western blot analyses confirmed the reduction in cyclin D1 levels following this compound treatment. researchgate.net The inhibition of iron-dependent enzymes, such as ribonucleotide reductase which is essential for DNA synthesis, is a likely contributor to this cell cycle block. researchgate.net The depletion of the intracellular iron pool by this compound effectively halts the cellular machinery required for DNA replication and cell division, leading to G1 phase arrest. researchgate.net
Table 1: Summary of Mechanistic Findings for this compound
Aspect of Investigation | Methodology | Key Findings | References |
---|---|---|---|
Molecular Target Identification | ChemProteoBase (Proteomic Profiling) | Profile clustered with iron chelator Dp44mT, suggesting iron chelation as the mechanism of action. | researchgate.net, nih.gov, researchgate.net |
Iron Chelation Confirmation | Cell Growth Rescue Assays | Growth inhibition reversed by Fe(II) and Fe(III) but not other metal ions. | researchgate.net, researchgate.net, caymanchem.com |
Iron Complex Characterization | HR-ESI-MS, HPLC | Forms a 2:1 complex with both Fe(II) and Fe(III). | researchgate.net, researchgate.net, caymanchem.com |
Redox Activity of Complex | Biochemical Assays | The this compound-iron complex is redox-inactive. | researchgate.net, nih.gov, researchgate.net |
Cellular Pathway Modulation | Proteomics, Transcriptomics | Affects the glycolytic pathway through the accumulation of HIF-1α. | researchgate.net, dntb.gov.ua, rsc.org |
Cell Cycle Effects | Flow Cytometry, Western Blot | Induces G1 phase cell cycle arrest and decreases cyclin D1 expression. | researchgate.net, researchgate.net |
Receptor Interaction Studies
Initial research into this compound identified its potential as a non-steroidal inhibitor of glucocorticoid receptor binding, suggesting a possible anti-inflammatory role. google.comgoogle.com
Inhibition of Glucocorticoid Receptor Binding
This compound and its isomer, Collismycin B, were first identified as novel, non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding. google.comnpatlas.org This discovery, made in 1994, pointed towards a potential anti-inflammatory activity for these compounds. google.com However, further comprehensive studies to expand on these initial findings have not been extensively published. google.comgoogle.com The initial discovery highlighted this compound as a potent inhibitor in this regard. bioaustralis.combiotrend-usa.com
Mechanisms of Neuroprotection
More recent research has focused on the neuroprotective properties of this compound, particularly its ability to counteract oxidative stress. bioaustralis.com
Mitigation of Oxidative Stress (in vitro and non-mammalian models)
This compound has demonstrated a significant capacity to inhibit oxidative stress in cells. google.comgoogle.com In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that this compound provides protection against cell death induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. google.comgoogle.com This protective effect was observed at a concentration of 0.05 µM. google.comgoogle.com The accumulation of H₂O₂ can lead to the oxidation of crucial cellular components like DNA, proteins, and lipids, ultimately causing mutagenesis and cell death. google.comgoogle.com
Further investigations have explored the protective effects of this compound against toxicity induced by 6-hydroxydopamine (6-OHDA), another neurotoxin that induces oxidative stress. google.com In these experiments, this compound also exhibited neuroprotective effects. google.com
In a non-mammalian in vivo model using zebrafish larvae, this compound demonstrated neuroprotective activity against neuronal cell death induced by all-trans retinoic acid. glpbio.cn At a concentration of 1 µM, this compound was found to prevent apoptosis in the brain region of the larvae by 44%. glpbio.cn Interestingly, an analog, Collismycin H, showed even greater neuroprotective effects in the zebrafish model, reducing apoptosis by approximately 60% at the same concentration, while also exhibiting very low cytotoxic activity. nih.govresearchgate.net
Interactive Data Table: Neuroprotective Activity of this compound
Model System | Stress Inducer | This compound Concentration | Observed Effect | Reference |
SH-SY5Y Human Neuroblastoma Cells | Hydrogen Peroxide (H₂O₂) | 0.05 µM | Significant neuroprotective activity | google.comgoogle.com |
Zebrafish Larvae | All-trans retinoic acid | 1 µM | 44% prevention of apoptosis | glpbio.cn |
Cellular Pathways Involved in Neuroprotective Effects
The primary cellular pathway implicated in the neuroprotective effects of this compound is the mitigation of oxidative stress. google.comgoogle.com By acting as an oxidative stress inhibitor, this compound helps to prevent the downstream deleterious effects of reactive oxygen species on cellular components. google.comgoogle.com While the direct molecular targets within this pathway are still under full investigation, its ability to counteract oxidative damage is a key aspect of its neuroprotective mechanism. Recent studies have also suggested that this compound acts as an iron chelator, which may contribute to its biological activities, including the disruption of fungal metabolism. researchgate.netasm.org The chelation of iron can impact various cellular processes, including those that lead to the generation of reactive oxygen species.
Antimicrobial Spectrum and Potency (In Vitro)
This compound has shown weak to moderate activity against a variety of bacteria and fungi. lookchem.com Its effectiveness varies significantly depending on the target microorganism.
This compound has demonstrated notable activity against specific multi-drug resistant pathogens. In one study, it showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.govfrontiersin.org The compound is believed to exert its effect by damaging the cell membrane of the MRSA bacteria. nih.govfrontiersin.org However, other research has indicated that this compound possesses generally weak antibacterial properties and showed no activity against Staphylococcus aureus Smith S-424, suggesting its efficacy may be highly strain-dependent. nih.gov Broadly, its antibacterial potency has been reported with MIC values ranging from 6.25 to 100 µg/ml against various bacteria. caymanchem.commedchemexpress.com
Table 1: In Vitro Antibacterial Activity of this compound
Bacterial Strain | Potency (MIC) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 8 μg/mL | nih.gov, frontiersin.org |
The compound exhibits broad but relatively weak antifungal activity. nih.gov Studies have reported its effectiveness against a variety of fungi with MIC values in the range of 12.5 to 100 µg/ml. caymanchem.commedchemexpress.com Its activity extends to pathogenic fungi, including Candida albicans and other filamentous fungi. asm.orgresearchgate.net The mechanism of its antifungal action is thought to be related to iron chelation, which disrupts fungal metabolism and mitochondrial function. nih.govasm.org Molecular docking studies have suggested that Chitin Synthase 2 is a potential protein target for this compound in Candida albicans. researchgate.net While this compound itself has substantial cytotoxicity against mammalian cells, research into its analogs aims to develop compounds with a more favorable toxicity profile for potential antifungal therapies. asm.org
Table 2: In Vitro Antifungal Activity of this compound
Fungal Strain/Group | Potency (MIC) | Reference |
---|---|---|
Various Fungi | 12.5 - 100 µg/ml | caymanchem.com, medchemexpress.com |
Candida albicans | Active (MIC within 12.5-100 µg/ml range) | asm.org |
The activity of this compound against bacterial biofilms appears to be specific to the type of bacteria. Research has shown it has strong anti-biofilm capabilities against certain Gram-negative bacteria. nih.gov It inhibited biofilm formation in Acinetobacter baumannii ATCC 19606 and Pseudomonas aeruginosa ATCC 27853 with Minimum Biofilm Inhibitory Concentration (MBIC) values of 8 μg/mL and 16 μg/mL, respectively. nih.gov
Conversely, a study focusing on Gram-positive bacteria found that this compound (referred to as SF2738 B) did not exhibit any anti-biofilm activity against Staphylococcus aureus at concentrations up to 50 μg/mL. nih.gov In that same study, a related compound, Collismycin C, was found to be a potent inhibitor of S. aureus biofilm formation, suggesting that small structural differences are critical for this specific activity. nih.gov
Table 3: In Vitro Anti-biofilm Activity of this compound
Bacterial Strain | Activity | Potency (MBIC) | Reference |
---|---|---|---|
Acinetobacter baumannii ATCC 19606 | Strong Inhibition | 8 μg/mL | nih.gov |
Pseudomonas aeruginosa ATCC 27853 | Strong Inhibition | 16 μg/mL | nih.gov |
Antifungal Activity
Cytotoxic and Antiproliferative Activities (In Vitro)
This compound demonstrates significant cytotoxic and antiproliferative effects against various cancer cell lines, an activity largely attributed to its function as an iron chelator. researchgate.net By binding to both Fe(II) and Fe(III) ions, it forms a complex that leads to the inhibition of cancer cell growth. caymanchem.comresearchgate.net This iron deprivation is believed to induce G1 phase cell cycle arrest. researchgate.net
In vitro studies have quantified the potent antiproliferative effects of this compound across several human cancer cell lines. It inhibits the proliferation of A549 lung cancer cells and HeLa cervical cancer cells with a half-maximal inhibitory concentration (IC50) of 0.3 µM for both. caymanchem.commedchemexpress.com Its activity against HCT116 colon cancer cells was recorded with an IC50 of 0.6 µM. caymanchem.commedchemexpress.com Additionally, it has shown cytotoxicity against P388 murine leukemia cells, with a reported IC50 of 0.25 μg/mL. nih.gov
A key aspect of the pre-clinical profile of this compound is its differential selectivity. While it is highly potent against certain cancer cell lines, it shows significantly less activity against others and non-cancerous cell lines. For instance, it did not inhibit the proliferation of MDA-MD-231 breast cancer cells, with an IC50 value greater than 100 µM. caymanchem.commedchemexpress.com
Furthermore, its cytotoxicity towards non-cancerous cells, such as NIH3T3 fibroblasts, was markedly lower, with an IC50 of 56.6 µM. caymanchem.commedchemexpress.com This value is approximately 94 to 188 times higher than the concentrations required to inhibit the susceptible cancer cell lines, indicating a significant degree of selective toxicity towards cancer cells over normal fibroblasts. This selectivity is a desirable feature, and research into analogs of this compound is exploring how structural modifications can further enhance this differential activity. researchgate.net
Table 4: In Vitro Cytotoxic and Antiproliferative Activity of this compound
Cell Line | Cell Type | Potency (IC₅₀) | Reference |
---|---|---|---|
A549 | Human Lung Carcinoma | 0.3 µM | caymanchem.com, medchemexpress.com |
HeLa | Human Cervical Carcinoma | 0.3 µM | caymanchem.com, medchemexpress.com |
HCT116 | Human Colon Carcinoma | 0.6 µM | caymanchem.com, medchemexpress.com |
P388 | Murine Leukemia | 0.25 µg/mL | nih.gov |
MDA-MB-231 | Human Breast Carcinoma | >100 µM | caymanchem.com, medchemexpress.com |
Analytical Methodologies for Isolation and Characterization
Chromatographic Techniques for Purification (e.g., HPLC, Column Chromatography)
The purification of Collismycin A from its source, typically a fermentation broth of Streptomyces species, is a multi-step process involving various chromatographic methods. researchgate.netnih.gov The initial step often involves solvent extraction of the culture broth, for instance with ethyl acetate, to generate a crude extract. researchgate.netnih.gov
This crude extract is then subjected to column chromatography , a fundamental technique for separating compounds based on their differential adsorption to a stationary phase. saapjournals.org Silica gel is commonly used as the stationary phase, and a gradient elution system, such as increasing the polarity with ethyl acetate in hexane, is employed to separate the extract into multiple fractions. nih.govmdpi.com Bioactivity-guided fractionation is used to identify the fractions containing the compound of interest by testing their antimicrobial or cytotoxic activity. nih.govresearchgate.net
Fractions showing potent activity are then subjected to further purification using High-Performance Liquid Chromatography (HPLC) . researchgate.net Specifically, semi-preparative or analytical reversed-phase HPLC (RP-HPLC) is utilized for the final isolation of this compound. nih.govscienceopen.com This technique employs a nonpolar stationary phase, such as a YMC-Pack ODS-AQ C18 column, and a polar mobile phase, typically a gradient system of methanol or acetonitrile and water. researchgate.netnih.govbiorxiv.org The compound is detected using a photodiode array (PDA) detector. nih.gov
Table 1: Chromatographic Methods for this compound Purification
Technique | Stationary Phase | Mobile Phase/Eluent System | Purpose | Reference(s) |
---|---|---|---|---|
Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Initial fractionation of crude extract | nih.gov, mdpi.com |
Semi-preparative HPLC | ODS (C18) | Gradient of 70% Methanol | Final purification of active fraction | nih.gov, scienceopen.com |
Analytical HPLC | YMC-Pack ODS-AQ C18 | Not specified | Purity analysis | nih.gov |
Spectroscopic and Spectrometric Methods for Structural Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to map the carbon skeleton and the placement of protons. researchgate.net The spectra for this compound are typically recorded on high-field spectrometers (e.g., 500 or 600 MHz) using a deuterated solvent like dimethyl sulfoxide (DMSO-d₆). nih.govbiorxiv.org The resulting chemical shifts are compared with previously reported data to confirm the structure. nih.gov
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Reference(s) |
---|---|---|---|
2 | 157.1 | - | biorxiv.org |
3 | 112.1 | - | biorxiv.org |
4 | 166.9 | - | biorxiv.org |
5 | 108.5 | 7.30 (d, J = 2.3) | biorxiv.org |
6 | 135.3 | 8.07 (d, J = 2.3) | biorxiv.org |
2' | 154.2 | - | biorxiv.org |
3' | 121.2 | 8.49 (d, J = 7.9) | biorxiv.org |
4' | 138.1 | 8.04 (td, J = 7.7, 1.8) | biorxiv.org |
5' | 125.3 | 7.52 (m) | biorxiv.org |
6' | 149.9 | 8.72 (ddd, J = 4.3, 1.5, 0.8) | biorxiv.org |
7 (C=O) | 191.7 | - | biorxiv.org |
8 (NH) | - | 11.48 (s) | biorxiv.org |
Mass Spectrometry (MS, HRESIMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly crucial. For this compound, HRESIMS analysis shows a molecular ion peak [M+H]⁺ at an m/z of approximately 276.07993, which corresponds to the calculated molecular formula C₁₂H₁₀N₃O₂S. nih.govscienceopen.com This high-resolution data confirms the elemental composition with high accuracy, complementing the structural information obtained from NMR. nih.gov
Advanced Techniques for Biological Profiling
To understand how this compound exerts its biological effects, researchers employ advanced analytical methods that probe its interactions with cellular systems.
The molecular target and mechanism of action of this compound have been investigated using proteomic and transcriptomic profiling. researchgate.netresearchgate.net A key technology used is ChemProteoBase , a proteome-based approach for identifying drug targets. researchgate.netacs.org This method involves treating cancer cells (e.g., HeLa cells) with the compound and analyzing the resulting changes in the cellular proteome using two-dimensional fluorescence differential gel electrophoresis (2D-DIGE). researchgate.netjst.go.jp
The protein expression profile induced by this compound was compared to a database of profiles generated by well-characterized drugs. researchgate.net This analysis revealed that the profile of this compound is closely clustered with that of known iron chelators. researchgate.netresearchgate.net Further investigation confirmed that this compound binds to both Fe(II) and Fe(III) ions. researchgate.netresearchgate.net Complementary proteomic and transcriptomic analyses have shown that this compound's iron-chelating activity leads to the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn affects the glycolytic pathway, ultimately inhibiting cancer cell growth. researchgate.netresearchgate.net
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of large populations of cells. It is employed to assess the effects of this compound on cell viability and cell cycle progression. thermofisher.comthermofisher.com For cell cycle analysis, cells treated with this compound are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide. researchgate.netnih.gov
The fluorescence intensity of individual cells is then measured by the flow cytometer, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.combio-rad-antibodies.com Studies using this method on HeLa and HL-60 cancer cell lines have demonstrated that this compound induces cell cycle arrest at the G1 phase. researchgate.netresearchgate.net This finding is consistent with proteomic data showing a decrease in the expression of key cell cycle proteins like cyclin D1 following treatment with the compound. researchgate.net
Electron Microscopy for Morphological Impact Assessment
The investigation into the biological activity of this compound has utilized electron microscopy to visually assess its impact on the morphology of microbial cells. Specifically, Scanning Electron Microscopy (SEM) has been a key technique in elucidating the compound's effect on the cellular structure of pathogenic bacteria.
Research findings have demonstrated that this compound induces significant morphological changes in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov When MRSA cells were treated with this compound at a concentration of four times its Minimum Inhibitory Concentration (MIC) for 12 hours, subsequent SEM analysis revealed considerable damage to the cell membrane. nih.gov The integrity of the bacterial cell envelope was observed to be compromised, leading to the destruction of the cell membrane. nih.gov This direct visualization of cellular damage provides crucial insight into the antimicrobial mechanism of this compound, suggesting that its bactericidal action involves the disruption of the cell membrane's structural integrity.
The standard procedure for preparing bacterial samples for this type of SEM analysis involves treating the bacterial suspension with the compound, followed by fixation of the cells. nih.gov A common fixative used is 2.5% glutaraldehyde, which preserves the cellular structures. nih.gov After fixation, the samples are typically washed with a phosphate-buffered saline solution before being mounted for observation under the scanning electron microscope. nih.gov
This analytical methodology offers a qualitative yet powerful assessment of the compound's effect at a subcellular level, complementing other quantitative measures of antimicrobial activity. The visual evidence of membrane disruption serves as a significant indicator of the compound's mechanism of action.
Analytical Data for this compound
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been central to its characterization. nih.gov
Analytical Technique | Observed Data |
HRESIMS | Molecular ion peak at m/z 276.07993 [M+H]+. nih.gov |
1H-NMR (DMSO) | δ 12.0 (N-OH); 8.76 (d, I H, J=4.4 Hz); 8.46 (dd, I H, J /=8.5 Hz, J?=3.4 Hz); 8.40 (d, I H, J=7.9 Hz); 8.34 (s, IH); 8.01 (m, 2H); 7.54 (m, I H). google.com |
13C-NMR (DMSO) | δ 157.5 (C-F, J=270.5 Hz); 153.8 (py); 151.3 (J=4.5 Hz); 149.2 (py); 145.2 (C=N, J=6.2 Hz); 138.9 (J=I . 5 Hz); 137.4 (py); 125.5 (J=I 8.5 Hz); 124.2 (py); 122.1 (J=5.2 Hz); 120.4 (py). google.com |
Future Research Directions and Translational Perspectives Pre-clinical
Untapped Biosynthetic Potential of Collismycin A Producers
The organisms that produce this compound, primarily species within the genus Streptomyces, represent a rich and largely untapped reservoir of biosynthetic potential. mdpi.com Genomic sequencing has revealed that even well-studied Streptomyces strains contain a multitude of biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, often referred to as "silent" or "cryptic" gene clusters. mdpi.comnih.gov This suggests that the full chemical repertoire of these microorganisms, including the potential for novel Collismycin analogs or entirely new bioactive compounds, remains to be discovered.
Future research should focus on activating these silent BGCs in this compound-producing strains. Several strategies can be employed to unlock this biosynthetic potential:
Genome Mining: Computational tools like antiSMASH and SMURF can analyze the genomes of this compound producers to identify and predict the products of silent BGCs. nih.gov This bioinformatic-led approach allows for a targeted effort to discover new molecules.
Cultivation-Based Approaches: Altering culture conditions, such as media composition, temperature, and aeration, can sometimes trigger the expression of silent gene clusters.
Genetic Engineering: The targeted manipulation of regulatory genes within the Streptomyces genome can be a powerful tool. For instance, the overexpression of activator genes or the deletion of repressor genes has been shown to activate silent pathways. researchgate.net In the context of this compound biosynthesis in Streptomyces sp. CS40, two pathway-specific regulators, ClmR1 (a TetR-family repressor) and ClmR2 (a LuxR-family activator), have been identified. researchgate.netbocsci.com Inactivation of clmR1 led to an earlier onset and a moderate increase in this compound production, while overexpression of clmR2 resulted in a four-fold increase in yield. researchgate.netbocsci.com
Co-cultivation: Growing this compound producers with other microorganisms can induce the production of secondary metabolites that are not synthesized in monoculture, a phenomenon driven by microbial competition and communication.
A significant finding is the regulation of this compound biosynthesis by iron levels. researchgate.net High concentrations of iron inhibit its production by activating the repressor clmR1 and repressing the activator clmR2. researchgate.net This suggests a potential role for this compound as an iron-scavenging molecule and provides a clear environmental stimulus that can be manipulated to control its production. researchgate.net
By exploring these avenues, researchers can expand the known chemical diversity associated with this compound producers, potentially leading to the discovery of new derivatives with improved therapeutic properties or entirely novel bioactive compounds. nih.gov
Rational Design of Enhanced Analogs Based on SAR
The structure-activity relationship (SAR) of this compound provides a foundation for the rational design of new analogs with enhanced biological activities and improved pharmacological profiles. The 2,2'-bipyridine core is a crucial feature of this compound and related compounds, and modifications to this scaffold can significantly impact its properties. rsc.orgresearchgate.net
Key insights from SAR studies that can guide the design of new analogs include:
Modifications to the Pyridine Rings: The generation of twelve Collismycin analogs with modifications on the second pyridine ring has shown that it is possible to separate the cytotoxic and neuroprotective activities of the parent compound. researchgate.netnih.gov For example, Collismycin H exhibited better neuroprotective activity against oxidative stress in a zebrafish model compared to this compound, while also displaying very low cytotoxicity, a desirable trait for a neuroprotective agent. researchgate.netnih.gov
Importance of the Oxime Group: The oxime functional group is considered important for the antibacterial activity of 2,2'-bipyridine compounds. biorxiv.org Analogs that retain or mimic this feature may exhibit potent antimicrobial properties.
Role of Substituents: The introduction of different functional groups can influence the biological activity. For instance, the creation of two new this compound derivatives with a methyl group at the 4- or 6-position of the first pyridine ring resulted in compounds with effective neuroprotective action against oxidative stress. nih.gov
Future design strategies should focus on:
Targeted Modifications: Based on the desired therapeutic outcome (e.g., enhanced neuroprotection, increased anticancer potency, or broader antimicrobial spectrum), specific modifications to the this compound scaffold can be proposed.
Computational Modeling: Molecular docking and other computational tools can be used to predict how newly designed analogs will interact with their biological targets, helping to prioritize the synthesis of the most promising compounds.
Combinatorial Biosynthesis: By manipulating the biosynthetic pathway of this compound, it is possible to generate a library of new analogs. rsc.org This can be achieved through techniques like insertional inactivation of genes and mutasynthesis, where modified precursor molecules are fed to a mutant strain that is unable to produce the natural precursor. rsc.orgnih.gov
The table below summarizes some of the key findings from SAR studies on this compound and its analogs.
Compound/Analog | Modification | Key Biological Activity Finding | Reference |
Collismycin H | Modification on the second pyridine ring | Better neuroprotection and lower cytotoxicity than this compound | researchgate.netnih.gov |
4-methyl-Collismycin | Methyl group at the 4-position of the first pyridine ring | Effective neuroprotective action against oxidative stress | nih.gov |
6-methyl-Collismycin | Methyl group at the 6-position of the first pyridine ring | Effective neuroprotective action against oxidative stress | nih.gov |
Development of this compound as a Chemical Probe
The unique biological activities of this compound make it a promising candidate for development as a chemical probe to investigate cellular pathways and identify new drug targets. rsc.org A chemical probe is a small molecule that can be used to study biological systems by selectively interacting with a specific protein or pathway.
The development of this compound as a chemical probe would involve:
Synthesis of Affinity Probes: This requires the chemical modification of the this compound molecule to incorporate a reactive group for immobilization onto a solid support (like beads) and a tag for detection (like biotin or a fluorescent dye). rsc.org These modifications must be carefully designed to not interfere with the biological activity of the parent compound.
Target Identification: The immobilized this compound probe can be incubated with cell lysates. rsc.org Proteins that bind to the probe can then be isolated, identified, and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). rsc.org This approach, known as chemical proteomics, can reveal the direct molecular targets of this compound. rsc.orgresearchgate.net
Understanding Mechanism of Action: Proteomic profiling has already revealed that this compound acts as an iron chelator. researchgate.netnih.gov It forms a 2:1 complex with both Fe(II) and Fe(III) ions. researchgate.netnih.govcaymanchem.com This iron chelation leads to the inhibition of cancer cell growth, and this effect can be reversed by the addition of iron ions but not other metal ions like zinc, manganese, or copper. researchgate.netnih.govcaymanchem.com Further studies using this compound as a probe can elucidate the downstream effects of this iron chelation on cellular processes. For example, it has been shown to affect the glycolytic pathway through the accumulation of HIF-1α. researchgate.netnih.gov
The development of a this compound-based chemical probe would be a valuable tool for chemical biologists to further dissect its mechanism of action and to explore the role of iron homeostasis in various diseases. rsc.orgresearchgate.net
Exploration of Novel Therapeutic Applications in Pre-clinical Settings
While this compound has shown promising cytotoxic and neuroprotective activities, its therapeutic potential may extend to other areas. researchgate.netcaymanchem.com Pre-clinical studies are warranted to explore these novel applications.
Potential new therapeutic areas for this compound and its analogs include:
Anticancer Therapy: The antiproliferative activity of this compound against various cancer cell lines, including lung, colon, and cervical cancer, suggests its potential as an anticancer agent. caymanchem.com Its activity as an iron chelator is particularly interesting, as iron is known to play a role in tumor initiation and growth. researchgate.netresearchgate.net Further pre-clinical studies in animal models of cancer are needed to evaluate its efficacy and to understand its mechanism of action in a whole-organism context.
Neurodegenerative Diseases: The demonstrated neuroprotective effects of this compound and some of its analogs against oxidative stress suggest their potential use in the treatment of neurodegenerative diseases where oxidative damage is a key pathological feature. researchgate.netnih.govnih.gov Pre-clinical models of diseases like Parkinson's or Alzheimer's could be used to investigate this further.
Infectious Diseases: this compound exhibits activity against a range of bacteria and fungi. caymanchem.com Its potential as an antimicrobial agent, particularly against drug-resistant strains, should be explored in pre-clinical infection models. For instance, this compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Immunosuppression: The related 2,2'-bipyridyl natural product, caerulomycin, has been described as an immunosuppressant. rsc.org Given the structural similarity, it would be worthwhile to investigate whether this compound or its analogs also possess immunosuppressive properties, which could be beneficial in the context of autoimmune diseases or organ transplantation.
The table below summarizes the IC50 values of this compound against various cancer cell lines.
Cell Line | Cancer Type | IC50 (µM) | Reference |
A549 | Lung Cancer | 0.3 | caymanchem.com |
HCT116 | Colon Cancer | 0.6 | caymanchem.com |
HeLa | Cervical Cancer | 0.3 | caymanchem.com |
NIH3T3 | Fibroblasts | 56.6 | caymanchem.com |
MDA-MB-231 | Breast Cancer | >100 | caymanchem.com |
Strategies for Scalable Production of this compound and its Derivatives
For this compound and its derivatives to be viable as therapeutic agents or research tools, efficient and scalable production methods are essential. Current research has focused on both synthetic and biological approaches to achieve this.
Chemical Synthesis:
An efficient and scalable synthetic process for this compound has been developed that avoids the need for chromatographic purification steps, which improves cost-effectiveness and allows for large-scale production. acs.orgacs.org This route has been successfully applied on a kilogram scale. acs.org
A concise total synthesis of this compound has also been reported, demonstrating the feasibility of producing this natural product through chemical methods. ucd.ie
Biological Production (Fermentation):
Strain Improvement: Genetic engineering of the producing Streptomyces strain can significantly enhance the yield of this compound. As mentioned earlier, overexpression of the activator gene clmR2 led to a four-fold increase in production. researchgate.netbocsci.com
Process Optimization: Optimizing fermentation conditions, such as media composition and feeding strategies (fed-batch culture), can also lead to higher titers of the desired compound. acs.org
Heterologous Expression: The biosynthetic gene cluster for this compound could be transferred to a host organism that is more amenable to large-scale industrial fermentation, potentially leading to higher yields and simpler downstream processing.
Biocatalysis:
Enzymes can be used to perform specific chemical transformations on the this compound scaffold or its precursors, offering a green and efficient way to generate novel derivatives. rsc.orgresearchgate.net For example, laccase-mediated oxidation has been used to synthesize new Collismycin analogs. researchgate.netrsc.org
A combination of these strategies will likely be the most effective approach for the scalable production of this compound and its derivatives. Chemical synthesis provides a reliable route to the core molecule, while fermentation and biocatalysis offer opportunities for producing large quantities of the natural product and for generating novel analogs with improved properties. rsc.org
Q & A
What are the key regulatory genes involved in Collismycin A biosynthesis, and how do they interact?
Level: Basic
Answer: this compound biosynthesis in Streptomyces sp. CS40 is governed by two pathway-specific regulators:
- ClmR1 (TetR family): Acts as a repressor, delaying production onset and moderately reducing yield. Its inactivation accelerates biosynthesis and increases output .
- ClmR2 (LuxR family): Essential activator; its knockout abolishes production, while overexpression quadruples yields. ClmR2 positively regulates most genes in the clm cluster .
Methodological Insight: Gene inactivation via insertional mutagenesis (e.g., using plasmid pHZ1358 for replacements) and transcriptional analysis (RT-PCR/qRT-PCR) are critical for validating regulatory roles .
How does iron concentration influence this compound biosynthesis at the molecular level?
Level: Advanced
Answer: Iron acts as a master environmental signal:
- High iron suppresses biosynthesis by inhibiting clmR2 transcription, partly via ClmR1 and an unknown mechanism independent of ClmR1 .
- Low iron derepresses clmR2, activating the clm cluster. This dual regulation integrates cellular iron status with secondary metabolism.
Experimental Design: Use iron-controlled media (e.g., MD medium supplemented with FeSO₄) and monitor gene expression (qRT-PCR) at 24–72-hour intervals to capture dynamic responses .
What methodological challenges arise when characterizing this compound’s iron-chelating properties?
Level: Advanced
Answer: Key challenges include:
- Differentiating from other siderophores : Streptomyces often produce multiple iron-chelators, requiring LC-MS or genetic knockout comparisons to isolate this compound’s role .
- Structural confirmation : NMR and X-ray crystallography are needed to validate its proposed tridentate ligand structure (three nitrogen atoms coordinating iron) .
Contradiction Note: Despite ΔclmR2 mutants lacking this compound, no growth defect under iron limitation was observed, suggesting functional redundancy in iron acquisition .
How can researchers optimize experimental conditions to maximize this compound yield?
Level: Advanced
Answer: Key factors include:
- Culture media : R5A medium promotes higher yields than TSB; MD medium allows iron-level manipulation .
- Timing : Harvest at 72 hours, when clm gene expression peaks .
- Genetic engineering : Overexpress clmR2 or disrupt clmR1 to bypass repression .
Data-Driven Approach: Use HPLC to quantify yields and compare transcriptional profiles (qRT-PCR) across time points to identify optimal harvest windows .
What contradictory findings exist regarding this compound’s regulatory network, and how can they be resolved?
Level: Advanced
Answer: A key contradiction involves iron-mediated clmR2 repression in ΔclmR1 mutants, suggesting an additional regulatory layer beyond ClmR1.
Resolution Strategies:
Chromatin immunoprecipitation (ChIP) : Identify iron-responsive transcription factors binding to the clmR2 promoter.
RNA-seq : Profile global gene expression under varying iron conditions to uncover co-regulated pathways .
Hypothesis: A DmdR-family regulator (common in Streptomyces iron metabolism) may mediate residual repression .
What techniques are essential for validating this compound’s biosynthetic pathway?
Level: Basic
Answer: Critical methodologies include:
- Gene cluster analysis : Bioinformatics tools to identify clm cluster boundaries and regulatory elements .
- Heterologous expression : Clone the clm cluster into a non-producing strain (e.g., S. lividans) to confirm functionality .
- Metabolite profiling : LC-HRMS to correlate gene knockouts with this compound absence or intermediate accumulation .
How do growth phase and differentiation of Streptomyces impact this compound production?
Level: Advanced
Answer: Production is growth-phase-dependent:
- Onset : Begins at 24 hours in R5A medium, coinciding with transition from vegetative growth to secondary metabolism .
- Peak : Reaches maximum at 72 hours, aligning with sporulation signals.
Methodological Note: Synchronize cultures using spore germination protocols and monitor morphological changes via microscopy .
What evidence supports this compound’s potential therapeutic applications?
Level: Basic
Answer: While this compound itself is understudied, its structural analog Collismycin C shows:
- Anti-inflammatory effects : Inhibition of HMGB1-mediated septic responses in endothelial cells and murine models .
- Neuroprotective activity : Reduction of oxidative stress in neurons (observed in related 2,2'-bipyridine compounds) .
Research Gap : Structural-activity relationship (SAR) studies are needed to compare this compound and C bioactivities .
What statistical approaches are recommended for analyzing transcriptional data in clm cluster studies?
Level: Advanced
Answer:
- Normalization : Use housekeeping genes (e.g., hrdB) to account for RNA input variability .
- Time-series analysis : Apply ANOVA or linear mixed models to assess expression changes across growth phases.
- Effect size reporting : Include fold-changes and confidence intervals instead of relying solely on p-values .
How can researchers address discrepancies in gene expression data between RT-PCR and qRT-PCR?
Level: Advanced
Answer: Discrepancies often arise from:
- Sensitivity differences : qRT-PCR detects low-abundance transcripts missed by conventional RT-PCR.
- Normalization errors : Ensure reference gene stability across conditions (e.g., validate hrdB expression invariance) .
Best Practice: Triplicate technical replicates and biological repeats (≥3) to ensure reproducibility .
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